![molecular formula C19H22N2O2 B5673053 1-{2-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5673053.png)
1-{2-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one
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Overview
Description
Synthesis Analysis
The synthesis of azabicyclo[3.2.1]octane derivatives, such as the one , often involves intricate chemical routes. For example, the synthesis of related 6-azabicyclo[3.2.1]octane derivatives has been achieved through methods like the Bischler-Napieralski cyclization of appropriate precursors, demonstrating the complexity and creativity required in synthesizing such compounds (Bonjoch et al., 1983).
Molecular Structure Analysis
The molecular structure of azabicyclo[3.2.1]octane derivatives is characterized by the presence of a bicyclic ring system, which contributes to their unique chemical behavior. X-ray crystallography and NMR spectroscopy are commonly used to elucidate the structural details of such compounds, providing insights into their three-dimensional conformation and electronic properties (Wu et al., 2015).
Chemical Reactions and Properties
Azabicyclo[3.2.1]octane derivatives participate in a variety of chemical reactions, reflecting their reactive nature. These reactions can include photocycloadditions, where the compounds undergo structural changes upon exposure to light, leading to the formation of new cyclic structures (Choi & White, 2004). Such reactivity is crucial for the synthesis of novel compounds with potentially valuable properties.
properties
IUPAC Name |
1-[2-[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-2-oxoethyl]-2-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13-9-18(22)16-7-2-3-8-17(16)20(13)12-19(23)21-11-14-5-4-6-15(21)10-14/h2-3,7-9,14-15H,4-6,10-12H2,1H3/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISGVRXTJIPRGA-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2N1CC(=O)N3CC4CCCC3C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=CC=CC=C2N1CC(=O)N3C[C@@H]4CCC[C@H]3C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-2-oxoethyl]-2-methylquinolin-4-one |
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